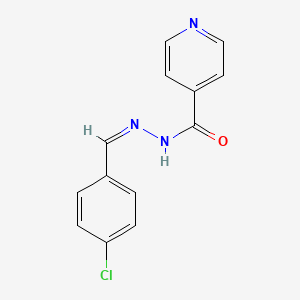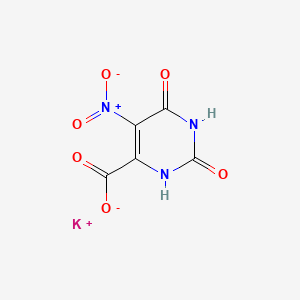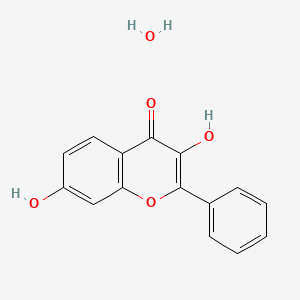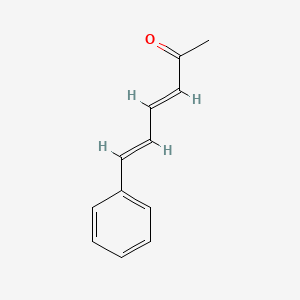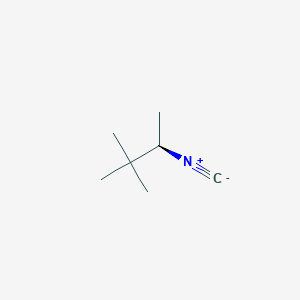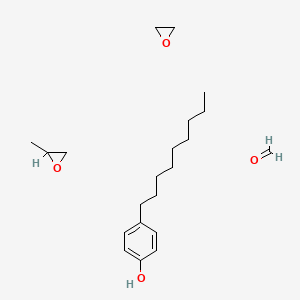
Formaldehyde;2-methyloxirane;4-nonylphenol;oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane is a complex chemical compound created through the polymerization of formaldehyde, methyloxirane, 4-nonylphenol, and oxirane . This compound is known for its strong-smelling, colorless gas form, which is widely used in the production of resins, plastics, and textile finishes .
Métodos De Preparación
The preparation of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves the polymerization of its constituent chemicals. The synthetic route typically includes the following steps :
Synthesis of Formaldehyde: Formaldehyde is synthesized through the oxidation of methanol.
Synthesis of Methyloxirane: Methyloxirane is produced via the epoxidation of propylene.
Synthesis of 4-Nonylphenol: 4-Nonylphenol is obtained through the alkylation of phenol with nonene.
Polymerization: The polymerization process involves reacting formaldehyde, methyloxirane, 4-nonylphenol, and oxirane under controlled conditions to form the desired polymer. This process requires specific catalysts and reaction conditions to ensure the proper formation of the polymer.
Análisis De Reacciones Químicas
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane has a wide range of scientific research applications :
Chemistry: It is used in the synthesis of various resins and polymers, which are essential in the production of adhesives, coatings, and plastics.
Biology: The compound is utilized in biological research for its ability to cross-link proteins and nucleic acids, making it valuable in studies involving cell fixation and tissue preservation.
Medicine: In the medical field, it is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and stability.
Industry: The compound is employed in the manufacture of industrial products such as paints, varnishes, and insulation materials.
Mecanismo De Acción
The mechanism of action of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane involves its ability to form covalent bonds with various molecular targets . This polymer can interact with proteins, nucleic acids, and other biomolecules, leading to cross-linking and stabilization. The pathways involved in these interactions are primarily based on the reactivity of the aldehyde and epoxide groups present in the polymer.
Comparación Con Compuestos Similares
Formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane can be compared with other similar compounds, such as :
Formaldehyde, polymer with methyloxirane and 4-nonylphenol: This compound lacks the oxirane component, which may affect its reactivity and applications.
Formaldehyde, polymer with 2-methyloxirane, 4-nonylphenol, and oxirane: This variant includes 2-methyloxirane, which can influence the polymer’s properties and uses.
The uniqueness of formaldehyde, polymer with methyloxirane, 4-nonylphenol, and oxirane lies in its specific combination of components, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
63428-92-2 |
|---|---|
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
formaldehyde;2-methyloxirane;4-nonylphenol;oxirane |
InChI |
InChI=1S/C15H24O.C3H6O.C2H4O.CH2O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;1-3-2-4-3;1-2-3-1;1-2/h10-13,16H,2-9H2,1H3;3H,2H2,1H3;1-2H2;1H2 |
Clave InChI |
ONPRBEMSCGIAGH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)O.CC1CO1.C=O.C1CO1 |
Key on ui other cas no. |
63428-92-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-3,3,3-trichloroprop-1-enyl]quinoxaline](/img/structure/B1624119.png)

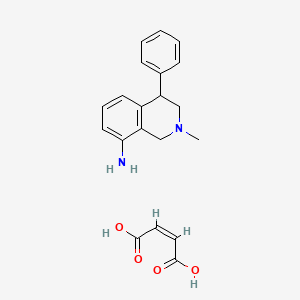
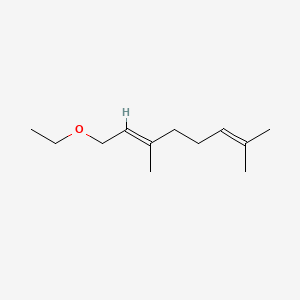
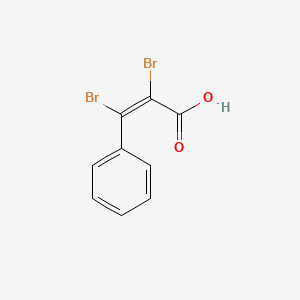
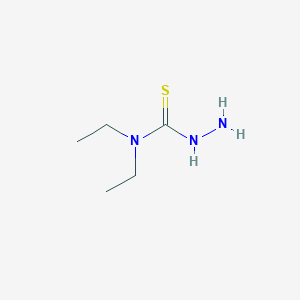
![4-[2-(2,5-Dimethoxyphenyl)vinyl]aniline](/img/structure/B1624128.png)
